4-(5-Norbornen-2-yl)-3-buten-2-one
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Overview
Description
4-(5-Norbornen-2-yl)-3-buten-2-one is an organic compound characterized by a bicyclic structure with a norbornene moiety and a butenone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Norbornen-2-yl)-3-buten-2-one typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(5-Norbornen-2-yl)-3-buten-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the butenone group to an alcohol.
Substitution: The norbornene moiety can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like organolithium compounds or Grignard reagents are employed for substitution reactions.
Major Products
The major products formed from these reactions include epoxides, alcohols, and substituted norbornene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(5-Norbornen-2-yl)-3-buten-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(5-Norbornen-2-yl)-3-buten-2-one involves its interaction with molecular targets through its reactive functional groups. The norbornene moiety can participate in cycloaddition reactions, while the butenone group can undergo nucleophilic addition. These interactions enable the compound to exert its effects in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
- 5-Norbornen-2-yl acetate
- 5-Norbornene-2-carboxylic acid
- 2-Norbornanemethanol
- 5-Norbornene-2-methanol
- 5-Ethylidene-2-norbornene
Uniqueness
4-(5-Norbornen-2-yl)-3-buten-2-one is unique due to its combination of a norbornene moiety and a butenone group, which imparts distinct reactivity and potential for diverse applications. Its structural features enable it to participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial contexts.
Properties
CAS No. |
94020-84-5 |
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Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
(E)-4-(2-bicyclo[2.2.1]hept-5-enyl)but-3-en-2-one |
InChI |
InChI=1S/C11H14O/c1-8(12)2-4-10-6-9-3-5-11(10)7-9/h2-5,9-11H,6-7H2,1H3/b4-2+ |
InChI Key |
PJNSTJMFXBGTIM-DUXPYHPUSA-N |
Isomeric SMILES |
CC(=O)/C=C/C1CC2CC1C=C2 |
Canonical SMILES |
CC(=O)C=CC1CC2CC1C=C2 |
Origin of Product |
United States |
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